molecular formula C8H6O2 B14662914 2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- CAS No. 51985-12-7

2,5-Cyclohexadiene-1,4-dione, 2-ethenyl-

Cat. No.: B14662914
CAS No.: 51985-12-7
M. Wt: 134.13 g/mol
InChI Key: PEBDGSFQVVAAEU-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- is an organic compound with the molecular formula C8H6O2 It is a derivative of cyclohexadiene with two ketone groups at the 1 and 4 positions and an ethenyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- can be achieved through several methods. One common approach involves the reaction of cyclohexadiene with an oxidizing agent to introduce the ketone groups. The ethenyl group can be introduced through a subsequent reaction with an appropriate alkylating agent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to prevent over-oxidation and to maintain the integrity of the ethenyl group.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- undergoes various types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex quinones.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Alkylating agents: Such as alkyl halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce more complex quinones, while reduction can yield cyclohexadiene derivatives with hydroxyl groups.

Scientific Research Applications

2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- is largely defined by its chemical structure. The presence of two opposed keto groups within the cyclohexadiene ring creates a highly reactive platform due to the inherent electronic and steric strains . These keto groups act as strong electrophilic centers, attracting nucleophilic species, which can lead to a variety of addition reactions. This reactivity is exploited in various chemical and biological applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Cyclohexadiene-1,4-dione, 2-ethenyl- is unique due to the presence of the ethenyl group, which provides distinct reactivity compared to other similar compounds. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

CAS No.

51985-12-7

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

IUPAC Name

2-ethenylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C8H6O2/c1-2-6-5-7(9)3-4-8(6)10/h2-5H,1H2

InChI Key

PEBDGSFQVVAAEU-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=O)C=CC1=O

Origin of Product

United States

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